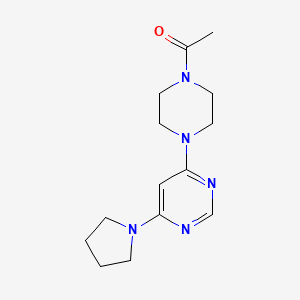

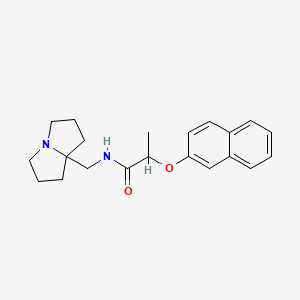

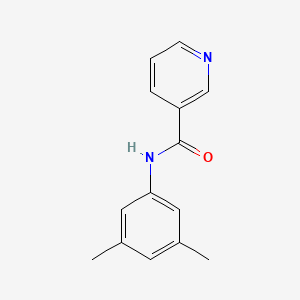

N'-(2-甲基-3-苯基-2-丙烯-1-亚甲基)-3-(2-萘基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives are a class of compounds known for their diverse biological activities and applications in various fields, including pharmacology and agriculture. These compounds have been the focus of numerous studies due to their potential as therapeutic agents and their interesting chemical properties (Karrouchi et al., 2020).

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various aldehydes or ketones. This process can lead to a wide range of compounds, depending on the reactants used and the specific conditions applied. For example, the synthesis of similar compounds has been achieved through the characterization by FT-IR, NMR, and single crystal X-ray diffraction, showcasing the adaptability and versatility of this chemical framework (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using spectroscopic methods and molecular docking studies. These investigations provide insights into the electronic structure, stability, and potential interaction sites of the molecules for biological activities. Structural analyses often involve DFT calculations and vibrational spectroscopy, which help elucidate the geometric and electronic characteristics of these compounds (Pillai et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. Their chemical properties are influenced by the substituents on the pyrazole ring, which can alter their reactivity and interaction with biological targets. Studies have explored their reactivity through mechanisms like autoxidation and hydrolysis, revealing the influence of structural elements on their chemical behavior (Pillai et al., 2017).

科学研究应用

振动光谱学研究和分子对接研究

研究突出了吡唑衍生物在工业和生物领域的重要性。对类似化合物进行了振动光谱学研究,以及分子动力学模拟和分子对接研究。这些研究旨在了解它们的电子结构、稳定性和作为特定蛋白质抑制剂的潜力,展示了它们在药物发现和材料科学中的相关性 (Pillai 等人,2017)。

抗菌和抗癌特性

吡唑衍生物的抗菌和抗癌活性已得到广泛研究。例如,已经合成并评估了新颖的吡唑整合的 1,3,4-恶二唑的有效抗菌作用,证明了对一系列细菌和真菌的显着活性 (Ningaiah 等人,2014)。另一项研究重点关注吡唑衍生物的合成、结构分析和生物学评价,通过体外研究突出了它们有希望的抗癌潜力 (Salahuddin 等人,2014)。

用于生化分析的分子探针

基于吡唑衍生物检测生物系统中金属离子的荧光传感器的发展代表了另一个关键的研究领域。这些化合物已被证明表现出优异的选择性和灵敏度,使其成为监测细胞内金属离子水平的宝贵工具,这在各种生理和病理过程中至关重要 (Dhara 等人,2016)。

属性

IUPAC Name |

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-17(13-18-7-3-2-4-8-18)16-25-28-24(29)23-15-22(26-27-23)21-12-11-19-9-5-6-10-20(19)14-21/h2-16H,1H3,(H,26,27)(H,28,29)/b17-13+,25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRCMAWEUCGZMB-AXLHGZCXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)-hydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)